molecular formula C16H10O2 B13404936 Anthracene-2,6-dicarbaldehyde

Anthracene-2,6-dicarbaldehyde

Cat. No.: B13404936
M. Wt: 234.25 g/mol
InChI Key: PUNRKTIWVHIPLU-UHFFFAOYSA-N
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Description

Anthracene-2,6-dicarbaldehyde is an aromatic compound featuring two aldehyde groups (-CHO) at the 2- and 6-positions of the anthracene backbone. Anthracene derivatives are valued for their extended π-conjugation, which enhances charge transport and photophysical properties . For instance, anthracene-2,6-diamine is a key component in covalent organic frameworks (COFs) for light-emitting devices , suggesting that the dicarbaldehyde variant could serve as a precursor for similar functional materials.

Properties

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

anthracene-2,6-dicarbaldehyde

InChI

InChI=1S/C16H10O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-10H

InChI Key

PUNRKTIWVHIPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)C=O)C=C2C=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracene-2,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of anthracene-2,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Another method involves the Vilsmeier-Haack reaction, where anthracene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anthracene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Anthracene-2,6-dicarboxylic acid.

    Reduction: Anthracene-2,6-dimethanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of anthracene-2,6-dicarbaldehyde is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoexcitation, leading to the formation of excited states. These excited states can interact with other molecules, resulting in various photochemical transformations. The aldehyde groups also allow for further chemical modifications, enabling the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between anthracene-2,6-dicarbaldehyde and related compounds:

Compound Structure/Substituents Molecular Weight Key Properties/Applications References
This compound Aldehyde groups at 2,6 positions Not explicitly provided Hypothesized applications in COFs, sensors, or polymers (inferred from anthracene-2,6-diamine)
Anthracene-2,3-dicarbaldehyde Aldehyde groups at 2,3 positions 208.26 (C₁₆H₁₀O₂) Improved synthesis yields (up to 70%) via modified procedures; potential in organic semiconductors .
Pyridine-2,6-dicarbaldehyde Aldehyde groups on pyridine ring 160.13 (C₇H₅NO₂) Used in dynamic acylhydrazone polymers for selective metal binding (e.g., Zn²⁺, Cu²⁺) .
Benzene-1,3-dicarbaldehyde Aldehyde groups at 1,3 positions 134.13 (C₈H₆O₂) Control monomer in polymer studies; lower metal-binding versatility compared to pyridine analogs .
Anthracene-2,6-dicarboxylic acid Carboxylic acid groups at 2,6 positions 266.25 (C₁₆H₁₀O₄) High binding affinity (-9.1 kcal/mol) to β-2 adrenergic receptors; used in bioremediation studies .

Key Findings:

Positional Effects :

  • The 2,6-substitution pattern in anthracene derivatives maximizes symmetry and conjugation, which is critical for optoelectronic applications. For example, anthracene-2,6-diamine-based COFs exhibit tunable white-light emission due to π-stacking interactions . In contrast, the 2,3-substituted anthracene dicarbaldehyde shows lower symmetry but improved synthetic accessibility .

Heterocyclic vs. Homocyclic Derivatives :

  • Pyridine-2,6-dicarbaldehyde demonstrates superior metal-binding capabilities compared to benzene-1,3-dicarbaldehyde, attributed to the pyridine nitrogen’s coordination ability . This suggests that this compound, with its electron-rich aromatic core, may exhibit unique reactivity in polymer or coordination chemistry.

Functional Group Impact :

  • Replacing aldehyde groups with carboxylic acids (as in anthracene-2,6-dicarboxylic acid) shifts applications from materials synthesis to bioremediation. The carboxylic acid derivative binds strongly to proteins, aiding in pollutant degradation .

Synthetic Challenges: Synthesis of anthracene dicarbaldehydes often requires optimized conditions. For example, anthracene-2,3-dicarbaldehyde is synthesized via modified Mallouli-Lepage methods with improved yields (70% vs. <50% for older routes) . Pyridine-2,6-dicarbaldehyde condensations require slow reagent addition to avoid mono-hydrazone byproducts .

Biological Activity

Anthracene-2,6-dicarbaldehyde (ADCA) is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties of ADCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

ADCA is characterized by its two aldehyde functional groups located at the 2 and 6 positions of the anthracene ring. This structural feature contributes to its reactivity and interaction with biological molecules. The compound exhibits notable fluorescence , which can be exploited in bioimaging and sensing applications.

One of the key mechanisms by which ADCA exerts its biological effects is through DNA intercalation . Studies indicate that ADCA can insert itself between DNA base pairs, potentially disrupting normal DNA function and influencing cellular processes. The intercalation may lead to alterations in gene expression and cellular signaling pathways.

Biological Activities

ADCA has been investigated for several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that ADCA exhibits antimicrobial activity against various pathogens. Its ability to intercalate with nucleic acids may play a role in inhibiting microbial growth.
  • Anticancer Potential : Research has indicated that anthracene derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell cycle arrest and programmed cell death .
  • Fluorescent Probes : Due to its fluorescence properties, ADCA is being explored as a fluorescent probe for imaging cellular processes. Its ability to bind to proteins and nucleic acids makes it a valuable tool in cellular biology.

1. Antimicrobial Activity

A study conducted on various anthracene derivatives, including ADCA, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound's structure plays a crucial role in its effectiveness, with modifications leading to enhanced activity .

2. Anticancer Studies

In a phase II clinical trial involving anthracene derivatives, researchers evaluated the efficacy of ADCA in patients with metastatic colorectal carcinoma. Although the study did not yield complete or partial responses, it provided insights into dosage adjustments based on leukocyte nadirs, highlighting the need for further investigation into its therapeutic potential .

3. Photoreactivity

Research on the photoreactivity of anthracene compounds revealed that ADCA undergoes [4+4] photodimerization when exposed to UV light. This reaction can be harnessed for developing materials with specific optical properties, which may have applications in drug delivery systems and photonic devices .

Data Summary

The following table summarizes key findings related to the biological activities of anthracene derivatives, including ADCA:

Activity Mechanism Findings
AntimicrobialDNA intercalationSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis via ROS generationNo complete responses in clinical trials
Fluorescent ProbeBinding to proteins/nucleic acidsEffective for imaging cellular processes
Photoreactivity[4+4] cycloadditionHigh conversion rates under UV light exposure

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